(R)-3-Acetoxy-2-phenylpropanoic Acid

Catalog No.
S13968394
CAS No.
131682-38-7
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Acetoxy-2-phenylpropanoic Acid

CAS Number

131682-38-7

Product Name

(R)-3-Acetoxy-2-phenylpropanoic Acid

IUPAC Name

(2R)-3-acetyloxy-2-phenylpropanoic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

OXGQBORIYFGJPM-JTQLQIEISA-N

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)OC[C@@H](C1=CC=CC=C1)C(=O)O

(R)-3-Acetoxy-2-phenylpropanoic acid is an organic compound characterized by its acetoxy and phenyl groups attached to a propanoic acid backbone. This compound has the molecular formula C₁₁H₁₂O₄ and a molecular weight of approximately 208.21 g/mol. It exists as an enantiomer, with the (R) configuration being significant for its biological activity and interactions. The structure of (R)-3-acetoxy-2-phenylpropanoic acid allows it to participate in various

  • Hydrolysis: The ester group can be hydrolyzed to yield (R)-3-hydroxy-2-phenylpropanoic acid and acetic acid. This reaction typically occurs under aqueous acidic or basic conditions.
  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into an alcohol group, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are essential for modifying the compound to enhance its properties or to synthesize related compounds.

The synthesis of (R)-3-acetoxy-2-phenylpropanoic acid typically involves the esterification of (R)-3-hydroxy-2-phenylpropanoic acid with acetic anhydride. This reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production: On an industrial scale, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Advanced purification techniques such as recrystallization and chromatography are utilized to ensure high-purity products suitable for various applications.

(R)-3-Acetoxy-2-phenylpropanoic acid finds applications in several fields, particularly in medicinal chemistry where it may serve as a precursor for synthesizing pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Additionally, it may be used in research settings to study enzyme interactions and metabolic pathways due to its ability to modulate specific biochemical processes.

Interaction studies involving (R)-3-acetoxy-2-phenylpropanoic acid focus on understanding how this compound interacts with various biological molecules. These studies are crucial for assessing its therapeutic potential and safety profile. The interactions are often evaluated through binding affinity assays and enzyme activity assays, which help elucidate the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with (R)-3-acetoxy-2-phenylpropanoic acid, each exhibiting unique properties and potential applications:

Compound NameMolecular FormulaUnique Features
(S)-2-Acetoxy-3-phenyllactic acidC₁₁H₁₂O₄Stereoisomer with potentially different activity
(R)-2-Acetoxy-3-phenyllactic acidC₁₁H₁₂O₄Different stereochemistry may influence efficacy
3-Acetoxy-2-phenylpropanoic acidC₁₁H₁₂O₄Variation in position of acetoxy group
L-2-acetoxy-3-phenyllactic acidC₁₁H₁₂O₄Another stereoisomer with distinct biological effects

These compounds are valuable in both research and therapeutic contexts due to their structural variations, which can lead to differences in biological activities and interactions.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

UNII

QCH7L46X4M

Dates

Last modified: 08-10-2024

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